(R)-3-Amino-gamma-butyrolactone hydrochloride
Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It may also include the compound’s classification (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Enzyme Catalysis and Bioprocessing
(R)-3-Amino-gamma-butyrolactone hydrochloride is related to compounds used in bioprocessing and enzyme catalysis. For instance, (R)-4-Chloro-3-hydroxybutyrate (CHB) and (S)-3-hydroxy-gamma-butyrolactone (HL) are crucial in the synthesis of biologically and pharmacologically significant compounds. Innovative methods have been developed to enhance the productivity of these compounds using recombinant Escherichia coli cells. Notably, a unique enzyme with dechlorinating and hydrolyzing activities on CHB and similar carboxylic esters has been identified and characterized (Nakagawa et al., 2006).
Stereochemistry and Synthesis
Understanding the stereochemistry of hydrogen removal from similar compounds is crucial in the field of synthetic chemistry. Studies have been conducted on the stereochemistry of hydrogen removal from C-3 position of 4-hydroxybutyryl-CoA by 4-hydroxybutyryl-CoA dehydratase using isotopically labeled (R)- and (S)-gamma-[3-(2)H(1)]butyrolactones (Scott et al., 2004).
Organic Chemistry and Drug Development
(R)-3-Amino-gamma-butyrolactone hydrochloride's structural similarities with other gamma-butyrolactones provide insights into the synthesis of various compounds. Novel syntheses of optically active β-amino-γ-butyrolactones have been described, showcasing the utility of these compounds in producing pharmaceutical compounds and amino alcohols (Roos & Effenberger, 2002). Additionally, innovative methods to synthesize chiral 1,3-oxazinan-2-ones from carbohydrate derivatives have been reported, further demonstrating the versatile applications of compounds structurally similar to (R)-3-Amino-gamma-butyrolactone hydrochloride in drug development (Ella-Menye, Sharma, & Wang, 2005).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, reactivity, and environmental impact. It includes safety measures to be taken while handling the compound and first aid measures in case of exposure.
Future Directions
This involves discussing potential future research directions or applications for the compound based on its properties and behavior.
For a specific compound like “®-3-Amino-gamma-butyrolactone hydrochloride”, you would need to consult scientific literature or databases for information in these categories. If the compound is not well-studied, some information may not be available. Please note that this is a general guide and the specifics can vary depending on the nature of the compound.
properties
IUPAC Name |
(4R)-4-aminooxolan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYONVUDAOYDKV-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693595 | |
Record name | (4R)-4-Aminooxolan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-gamma-butyrolactone hydrochloride | |
CAS RN |
117752-88-2 | |
Record name | (4R)-4-Aminooxolan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R)-4-aminooxolan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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